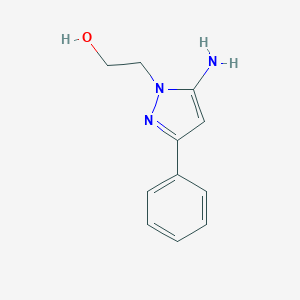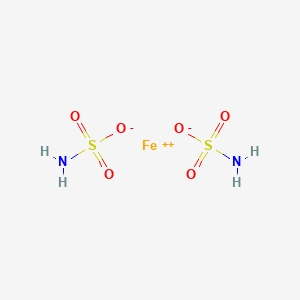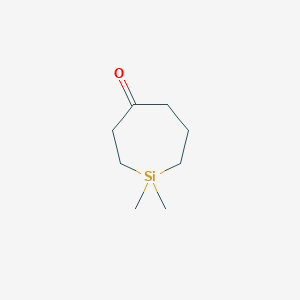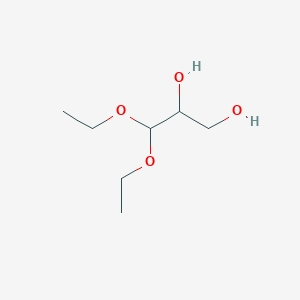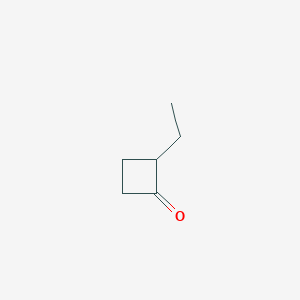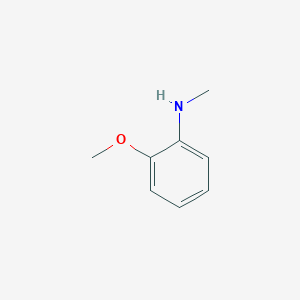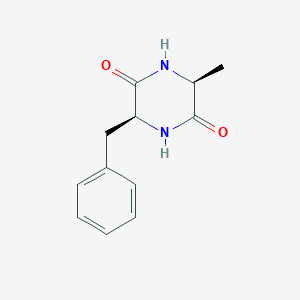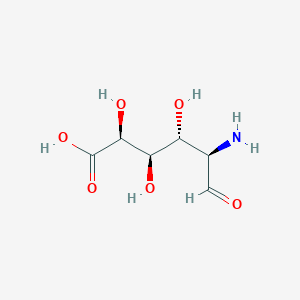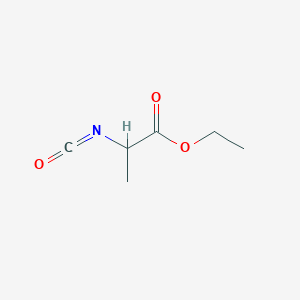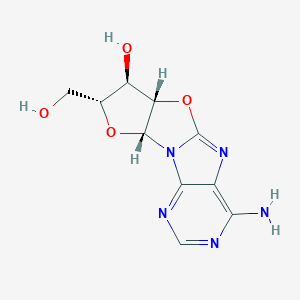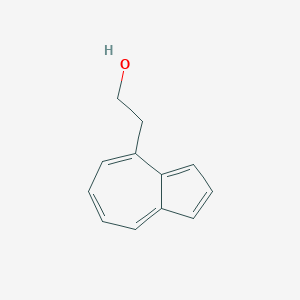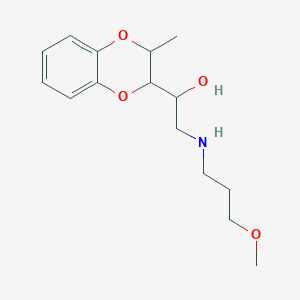
alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol, also known as MPBD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPBD is a benzodioxane derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is not fully understood, but it is believed to act on various molecular targets. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to bind to sigma-1 receptors, which are involved in various cellular processes, including cell survival and proliferation. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have various biochemical and physiological effects. In animal studies, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to improve cognitive function and memory. Additionally, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol in lab experiments is its high purity and stability. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been synthesized using various methods that yield high-quality product. Additionally, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have low toxicity in animal studies. However, one of the limitations of using alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol in lab experiments is its high cost. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is a relatively new compound, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol. One area of research is the development of new drug therapies based on alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have potential applications in neurodegenerative diseases and cancer, and further research may lead to the development of new treatments. Additionally, further research is needed to fully understand the mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol and its molecular targets. Finally, research is needed to optimize the synthesis of alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol and reduce its cost, which may make it more accessible for research purposes.
Conclusion:
In conclusion, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is a chemical compound that has potential applications in various fields, including neuroscience, cancer research, and drug discovery. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been synthesized using various methods, and its high purity and stability make it a useful compound for lab experiments. alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have various biochemical and physiological effects, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been synthesized using various methods, including the reduction of 3,4-methylenedioxyphenyl-2-nitropropene with sodium borohydride in the presence of 3-methoxypropylamine. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 3-methoxypropylamine in the presence of zinc and acetic acid. These methods have been used to obtain alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol in high yields and purity.
Aplicaciones Científicas De Investigación
Alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been studied for its potential use as a drug delivery system.
Propiedades
Número CAS |
13627-90-2 |
|---|---|
Nombre del producto |
alpha-(((3-Methoxypropyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol |
Fórmula molecular |
C15H23NO4 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
2-(3-methoxypropylamino)-1-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C15H23NO4/c1-11-15(12(17)10-16-8-5-9-18-2)20-14-7-4-3-6-13(14)19-11/h3-4,6-7,11-12,15-17H,5,8-10H2,1-2H3 |
Clave InChI |
DSMKNJYPUQPSEM-UHFFFAOYSA-N |
SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCCOC)O |
SMILES canónico |
CC1C(OC2=CC=CC=C2O1)C(CNCCCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
